molecular formula C7H2Br2F2O2 B13095993 2,3-Dibromo-5,6-difluorobenzoic acid

2,3-Dibromo-5,6-difluorobenzoic acid

Cat. No.: B13095993
M. Wt: 315.89 g/mol
InChI Key: XYVHXUWKHAALEF-UHFFFAOYSA-N
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Description

2,3-Dibromo-5,6-difluorobenzoic acid is an organic compound with the molecular formula C7H2Br2F2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms and two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5,6-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the bromination of 2,3-difluorobenzoic acid using brominating agents such as bromine or N-bromosuccinimide in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or distillation to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5,6-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acid derivatives .

Scientific Research Applications

2,3-Dibromo-5,6-difluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5,6-difluorobenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorobenzoic acid
  • 2,6-Difluorobenzoic acid
  • 4-Bromo-2,5-difluorobenzoic acid

Uniqueness

2,3-Dibromo-5,6-difluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical reactions that similar compounds may not undergo .

Properties

Molecular Formula

C7H2Br2F2O2

Molecular Weight

315.89 g/mol

IUPAC Name

2,3-dibromo-5,6-difluorobenzoic acid

InChI

InChI=1S/C7H2Br2F2O2/c8-2-1-3(10)6(11)4(5(2)9)7(12)13/h1H,(H,12,13)

InChI Key

XYVHXUWKHAALEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)C(=O)O)F)F

Origin of Product

United States

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